molecular formula C20H18O8 B124058 [2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate CAS No. 147711-15-7

[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate

Cat. No.: B124058
CAS No.: 147711-15-7
M. Wt: 386.4 g/mol
InChI Key: PPZQNMKLQDFNHE-UHFFFAOYSA-N
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Description

Beta-sitosterol glucoside is a naturally occurring phytosterol glycoside found in various plant species. It is a derivative of beta-sitosterol, which is a common plant sterol. Beta-sitosterol glucoside is known for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-sitosterol glucoside can be synthesized through the glycosylation of beta-sitosterol. This process involves the reaction of beta-sitosterol with a suitable glycosyl donor under acidic or enzymatic conditions. Common glycosyl donors include glucose derivatives such as glucosyl bromide or glucosyl chloride. The reaction typically requires a catalyst, such as a Lewis acid or an enzyme, to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of beta-sitosterol glucoside often involves extraction from plant sources. One efficient method is microwave-assisted extraction, which uses a KOH solution as a catalyst. This method has been shown to yield higher amounts of beta-sitosterol glucoside in a shorter time compared to conventional maceration methods .

Chemical Reactions Analysis

Types of Reactions: Beta-sitosterol glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated derivatives .

Scientific Research Applications

Beta-sitosterol glucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Beta-sitosterol glucoside is unique due to its glycosidic bond, which enhances its solubility and bioavailability compared to other phytosterols. This structural feature allows it to exert more potent biological effects, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

[2-(3-acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-10(21)26-17-6-12(4-5-15(17)25-3)16-9-14(24)20-18(27-11(2)22)7-13(23)8-19(20)28-16/h4-8,16,23H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZQNMKLQDFNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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